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molecular formula C18H11Cl2F4NO3 B8534381 4-(5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid

4-(5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid

Cat. No. B8534381
M. Wt: 436.2 g/mol
InChI Key: KVDAGBPQBOYRKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546357B2

Procedure details

To a solution of 4-(chloro(hydroxyimino)methyl)-2-methylbenzoic acid (5.1 g, 23.8 mmol) in DMF (30 mL) at 0° C. was added 1,3-dichloro-2-fluoro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene (7.4 g, 28.6 mmol) followed by Et3N (4.8 g, 47.6 mmol). The reaction mixture was stirred at rt for 18 h, poured into ice-water (30 mL) and extracted with ethyl acetate (60 mL×3). The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by column chromatography over silica gel eluted with PE:EA (1:1) to EA: MeOH (10:1) to give 4-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid (6 g; yield 58% over 3 steps) as a white solid. MS: m/z=435.8 (M+1, ESI+).
Name
4-(chloro(hydroxyimino)methyl)-2-methylbenzoic acid
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
4.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
EA MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2](=[N:13][OH:14])[C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[C:5]([CH3:12])[CH:4]=1.[Cl:15][C:16]1[CH:21]=[C:20]([C:22]([C:24]([F:27])([F:26])[F:25])=[CH2:23])[CH:19]=[C:18]([Cl:28])[C:17]=1[F:29].CCN(CC)CC.CC(=O)OCC>CN(C=O)C.CC(=O)OCC.CO>[Cl:15][C:16]1[CH:21]=[C:20]([C:22]2([C:24]([F:27])([F:26])[F:25])[O:14][N:13]=[C:2]([C:3]3[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[C:5]([CH3:12])[CH:4]=3)[CH2:23]2)[CH:19]=[C:18]([Cl:28])[C:17]=1[F:29] |f:5.6|

Inputs

Step One
Name
4-(chloro(hydroxyimino)methyl)-2-methylbenzoic acid
Quantity
5.1 g
Type
reactant
Smiles
ClC(C1=CC(=C(C(=O)O)C=C1)C)=NO
Name
Quantity
7.4 g
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)C(=C)C(F)(F)F)Cl)F
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4.8 g
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
ice water
Quantity
30 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(OCC)=O
Name
EA MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(OCC)=O.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (60 mL×3)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography over silica gel
WASH
Type
WASH
Details
eluted with PE

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C=C(C=C(C1F)Cl)C1(CC(=NO1)C1=CC(=C(C(=O)O)C=C1)C)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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